Home > Products > Screening Compounds P30904 > Brexpiprazole impurity 8
Brexpiprazole impurity 8 - 2143944-64-1

Brexpiprazole impurity 8

Catalog Number: EVT-1820300
CAS Number: 2143944-64-1
Molecular Formula: C16H21ClN2S
Molecular Weight: 308.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Brexpiprazole

Compound Description: Brexpiprazole is an atypical antipsychotic medication used to treat schizophrenia and major depressive disorder. It functions as a serotonin-dopamine activity modulator, exhibiting partial agonism at dopamine D2 and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A and adrenergic alpha1B and alpha2C receptors [, ].

Relevance: Brexpiprazole is the parent compound of "Brexpiprazole impurity 8," meaning the impurity is structurally similar and arises during the synthesis or degradation of Brexpiprazole []. The exact structural difference depends on the specific impurity, which is not detailed in the provided information.

Brexpiprazole N-Oxide Impurity

Compound Description: This impurity is a specific degradation product of Brexpiprazole formed under oxidative conditions []. It arises from the oxidation of the amine group present in Brexpiprazole's structure.

Relevance: This N-oxide impurity highlights a key structural feature of "Brexpiprazole Impurity 8." As both are identified within the context of Brexpiprazole synthesis and analysis, it is possible that "Impurity 8" also arises from modifications to a functional group within Brexpiprazole, similar to the N-oxidation process [].

DM-3411

Compound Description: DM-3411 is the primary metabolite of Brexpiprazole, generated through metabolic processes involving the cytochrome P450 enzyme, particularly CYP3A4 [].

Relevance: While not an impurity, DM-3411 emphasizes the potential for structural modification at specific sites within the Brexpiprazole molecule. "Brexpiprazole impurity 8" may be an alternative product arising from side reactions at a site commonly targeted during metabolism, like the one leading to DM-3411 [].

7-Hydroxy-2-quinolone

Compound Description: This compound is a starting material used in the synthesis of Brexpiprazole [].

Relevance: The paper discussing 7-Hydroxy-2-quinolone highlights impurities (A1-1, A1-2, A1-3, and A1-4) detected in this starting material, emphasizing how impurities can be carried through from earlier stages of synthesis []. It is possible that "Brexpiprazole impurity 8" originates from unreacted 7-Hydroxy-2-quinolone or one of its related impurities, persisting through the synthesis process.

Linagliptin Impurity-VII (7), Impurity-VIII (8), and Impurity-IX (9)

Compound Description: These impurities were observed during stability studies of Linagliptin, an anti-diabetic drug, under various stress conditions (heat, humidity, basic, and oxidation) []. While structurally dissimilar to Brexpiprazole, the context in which these impurities are discussed offers valuable insight.

Relevance: Similar to the Linagliptin study, "Brexpiprazole impurity 8" was also identified through analytical techniques like LC-MS and UPLC-TOF/MS employed to characterize impurities and degradation products []. This suggests "Impurity 8" likely arises during similar stability studies or manufacturing processes, even if its structure differs significantly from the Linagliptin impurities.

Overview

Brexpiprazole impurity 8 is a significant impurity associated with the pharmaceutical compound brexpiprazole, which is primarily used as an antipsychotic medication for the treatment of major depressive disorder and schizophrenia. Understanding this impurity is crucial for ensuring the quality and safety of brexpiprazole formulations.

Source

Brexpiprazole was developed by Otsuka Pharmaceutical Company and received approval from the U.S. Food and Drug Administration in 2015. The compound's synthesis involves various intermediates, including brexpiprazole impurity 8, which arises during the manufacturing process. The identification and control of such impurities are essential for regulatory compliance and therapeutic efficacy .

Classification

Brexpiprazole impurity 8 is classified as a process-related impurity. Such impurities can originate from raw materials, intermediates, or degradation products during the synthesis of the active pharmaceutical ingredient (API). Regulatory agencies, including the U.S. Food and Drug Administration, emphasize the need for rigorous monitoring and control of these impurities to ensure product safety .

Synthesis Analysis

Methods

The synthesis of brexpiprazole impurity 8 typically involves multi-step chemical reactions that generate various intermediates. A common method includes the reaction of specific starting materials under controlled conditions to yield brexpiprazole along with its impurities.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of brexpiprazole impurity 8 can be derived from its relationship to brexpiprazole itself. The compound features a piperazine ring substituted with various functional groups that may differ from the parent compound.

Data

  • Molecular Formula: C25H27N3O2S
  • Molecular Weight: 433.57 g/mol
  • Structural Characteristics: The presence of sulfur in the structure contributes to its unique properties compared to other piperazine derivatives .
Chemical Reactions Analysis

Reactions

Brexpiprazole impurity 8 can participate in various chemical reactions typical for piperazine derivatives, including nucleophilic substitutions and oxidation reactions. Understanding these reactions helps in controlling the formation of this impurity during the synthesis of brexpiprazole.

Technical Details

The synthesis pathway often includes:

  • Nucleophilic Attack: The piperazine nitrogen can act as a nucleophile in substitution reactions.
  • Oxidative Steps: Certain intermediates may undergo oxidation to form more stable compounds or further react to yield brexpiprazole .
Mechanism of Action

Process

Brexpiprazole functions primarily as a serotonin-dopamine activity modulator. Its mechanism involves partial agonism at serotonin receptors (5-HT1A) and dopamine receptors (D2), which helps balance neurotransmitter levels in the brain.

Data

Research indicates that brexpiprazole has a favorable profile in modulating dopaminergic activity, leading to reduced symptoms of depression and psychosis without significant side effects typical of traditional antipsychotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Brexpiprazole is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • Reactivity: Can undergo hydrolysis or oxidation if not properly stored .
Applications

Scientific Uses

Brexpiprazole impurity 8 serves several roles in pharmaceutical research:

Properties

CAS Number

2143944-64-1

Product Name

Brexpiprazole impurity 8

IUPAC Name

8-(1-benzothiophen-4-yl)-8-aza-5-azoniaspiro[4.5]decane;chloride

Molecular Formula

C16H21ClN2S

Molecular Weight

308.9 g/mol

InChI

InChI=1S/C16H21N2S.ClH/c1-2-10-18(9-1)11-7-17(8-12-18)15-4-3-5-16-14(15)6-13-19-16;/h3-6,13H,1-2,7-12H2;1H/q+1;/p-1

InChI Key

BTLIJNBYPANZRX-UHFFFAOYSA-M

SMILES

C1CC[N+]2(C1)CCN(CC2)C3=C4C=CSC4=CC=C3.[Cl-]

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C3=C4C=CSC4=CC=C3.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.